7-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound classified as a fused heterocyclic structure. This compound is notable for its potential biological activities, particularly in medicinal chemistry. It is part of a broader class of triazolo-pyrimidines that have been studied for their therapeutic properties.
The compound can be synthesized through various methods and has been the subject of research due to its promising biological activities. It is commercially available through chemical suppliers and has been featured in scientific literature discussing its synthesis and biological evaluation.
This compound falls under the category of heterocycles, specifically those containing both triazole and pyrimidine rings. Its specific classification is based on the arrangement of its functional groups and the presence of difluoromethoxy and methylphenyl substituents.
The synthesis of 7-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One prevalent method involves a three-component Biginelli-like heterocyclization reaction, which combines aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles under specific conditions to form the desired product .
The reaction typically requires heating in a polar solvent like dimethylformamide at elevated temperatures (130–160 °C) for a duration of approximately 15–20 minutes. The use of triethylamine as a base facilitates the reaction by deprotonating intermediates, thus promoting the formation of the triazolo-pyrimidine structure .
The molecular formula of 7-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is , with a molecular weight of 354.4 g/mol. The structure features a triazole ring fused with a pyrimidine ring and substituted with difluoromethoxy and methyl groups on phenyl rings.
This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation processes and lithium aluminum hydride for reductions. The specific products formed depend on the reaction conditions and the nature of substituents present on the molecule.
The reactivity of this compound can be attributed to the presence of electron-withdrawing groups like difluoromethoxy that enhance nucleophilicity at certain positions on the aromatic rings. This enables electrophilic substitution reactions to occur more readily compared to analogous compounds without such substituents.
The mechanism of action for 7-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
The inhibition of CDK2 leads to significant anti-proliferative effects against various cancer cell lines by disrupting normal cell cycle progression. This interaction suggests that the compound may be useful in developing anticancer therapies targeting cell division pathways.
Relevant data regarding melting point or boiling point may vary depending on purity and specific synthesis conditions.
7-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has shown promise as:
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6